2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
Overview
Description
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a nitro group, a benzimidazole core, and an imidazolidinyl moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfur-containing compounds for thioether formation, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as halogenation or alkylation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Halogenated benzimidazoles: Formed from electrophilic substitution reactions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating infections and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to various biological targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-nitrobenzimidazole: Similar structure but lacks the imidazolidinyl moiety.
5-nitrobenzimidazole: Similar structure but lacks the thioether linkage.
2-phenylbenzimidazole: Similar structure but lacks the nitro group
Uniqueness
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone is unique due to its combination of a nitro group, a benzimidazole core, and an imidazolidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-2-phenylimidazolidin-1-yl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5S2/c30-22(16-35-24-25-20-12-11-18(29(31)32)15-21(20)26-24)27-13-14-28(23(27)17-7-3-1-4-8-17)36(33,34)19-9-5-2-6-10-19/h1-12,15,23H,13-14,16H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDQMJKDVCJTJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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